CycLuc1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CycLuc1 is a synthetic luciferase substrate, brain penetrant and displays NIR emission. This compound offers brighter bioluminescence and improved imaging in mouse models at lower doses than the standard D-luciferin. This compound binds to luciferase with higher affinity and and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin. This compound is shown to readily cross the blood-brain barrier in mice and provides much improved noninvasive bioluminescence imaging (BLI) of the brain at lower dose when compared to D-luciferin. This compound yields about 10-fold higher bioluminescent signal than D-luciferin when Luc2 luciferase expressing 4T1 breast cancer cells are implanted into the mammary fat pads of BABL/c mice.

Aplicaciones Científicas De Investigación

Comparative Studies

Recent studies have demonstrated that CycLuc1 can produce bioluminescent signals that are several times greater than those obtained with D-luciferin. For instance:

- Tumor Imaging : In experiments involving mouse xenograft models with luciferase-expressing breast cancer cells, this compound administration yielded over tenfold higher bioluminescent signals compared to D-luciferin, even at significantly lower doses (2000-fold lower) . This marked improvement allows for more efficient monitoring of tumor growth and response to therapies.

- Gene Expression Studies : When assessing gene expression in critical brain regions such as the subfornical organ and paraventricular nucleus, this compound provided three- to fourfold greater bioluminescent emissions at 10- to 20-fold lower substrate concentrations than D-luciferin . This capability is crucial for studying gene regulation and neural activity in real-time.

| Study | This compound Dose (mg/kg) | D-luciferin Dose (mg/kg) | Signal Increase |

|---|---|---|---|

| Tumor Imaging (4T1-luc2 cells) | 150 | 150 | >10-fold |

| Gene Expression (SFO region) | 7.5 - 15 | 150 | 3-4 fold |

| Gene Expression (PVN region) | 15 | 150 | ~3-fold |

Implications for Neuroscience

This compound's ability to penetrate the blood-brain barrier enhances its utility in neuroscience research. In studies targeting the hypothalamus, researchers found that this compound enabled reliable imaging of luciferase-expressing neurons, which was challenging with D-luciferin due to insufficient signal intensity . This advancement opens new avenues for investigating neurobiological processes and disorders.

Case Study 1: Tumor Growth Monitoring

In a controlled experiment involving breast cancer models, this compound allowed researchers to monitor tumor growth over time with unprecedented sensitivity. The study demonstrated that using this compound not only reduced the required substrate amount but also increased the duration of detectable signals post-injection .

Case Study 2: Cardiovascular Regulation Studies

Another significant application was observed in studies focusing on cardiovascular regulation. By delivering an adenovirus encoding a luciferase reporter to specific brain regions, researchers utilized this compound to assess bioluminescent signals related to autonomic control. The results indicated that lower doses of this compound provided comparable or superior imaging outcomes compared to traditional methods .

Mecanismo De Acción

Target of Action

CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . This compound binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .

Mode of Action

This compound interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When this compound is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that this compound may have a more efficient interaction with luciferase, leading to increased bioluminescence.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. This compound, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .

Pharmacokinetics

This compound exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes this compound particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .

Result of Action

The primary result of this compound’s action is the production of bioluminescence. When used with luciferase, this compound produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the distribution of this compound in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, this compound’s action can be influenced by the presence of luciferase-expressing cells in the environment

Análisis Bioquímico

Biochemical Properties

CycLuc1 interacts primarily with the enzyme luciferase . It binds to luciferase with higher affinity than D-luciferin . This interaction results in the emission of light, a process that is central to bioluminescence imaging . This compound emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin .

Cellular Effects

This compound has been shown to readily cross the blood-brain barrier in mice . This property allows for improved noninvasive bioluminescence imaging (BLI) of the brain at lower doses compared to D-luciferin . It also yields about 10-fold higher bioluminescent signal than D-luciferin when luciferase-expressing cells are implanted into mice .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with luciferase. Upon binding to luciferase, this compound undergoes an enzymatic reaction that results in the emission of light . This light emission is significantly greater than that produced by D-luciferin, contributing to the superior imaging capabilities of this compound .

Temporal Effects in Laboratory Settings

This compound exhibits a rapid (4-5 min), long-lasting, and steady signal peak following an intravenous injection in mice . This suggests that this compound is stable and does not degrade rapidly in vivo .

Dosage Effects in Animal Models

In animal models, this compound has been shown to provide robust and reproducible imaging at a dose of 5 mg/kg . An increased photon flux was observed with a dose of 10 mg/kg, while escalation to 15 or 20 mg/kg provided marginal additional gains in photon flux .

Transport and Distribution

This compound is known to readily cross the blood-brain barrier in mice This suggests that it can be transported and distributed within various tissues in the body

Actividad Biológica

CycLuc1 is a synthetic luciferin derivative that has garnered attention for its enhanced bioluminescent properties, particularly in the context of in vivo imaging. This article delves into the biological activity of this compound, highlighting its efficacy in bioluminescence imaging, its pharmacokinetics, and its comparative advantages over traditional luciferins like d-luciferin.

Overview of this compound

This compound (cyclic luciferin) is designed to improve the sensitivity and resolution of bioluminescence imaging (BLI). It emits light in the near-infrared (NIR) range, peaking at 599 nm, which allows for deeper tissue penetration compared to conventional luciferins. This property is particularly beneficial for imaging applications in live animals, especially in the brain where light penetration is critical due to the blood-brain barrier .

This compound acts as a substrate for firefly luciferase (Fluc), facilitating bioluminescence through a chemical reaction that produces photons. The efficiency of this reaction is influenced by factors such as substrate concentration and cell membrane permeability. Studies indicate that this compound exhibits a dose-dependent increase in luminescence, with optimal effects observed at concentrations significantly lower than those required for d-luciferin .

Comparative Efficacy

In various studies, this compound has demonstrated superior performance compared to d-luciferin:

- Bioluminescence Emission : In experiments involving male C57BL/6 mice, this compound administration resulted in a three- to fourfold increase in bioluminescent emission from targeted brain regions (subfornical organ and paraventricular nucleus) at 10- to 20-fold lower doses than d-luciferin .

- Duration of Signal : The luminescent signal from this compound persisted longer after administration, allowing for more extended imaging periods without the need for repeated dosing .

Table 1: Comparative Bioluminescence Emission

| Substrate | Dose (mg/kg) | AUC (Total Emission) | Peak Luminescence (nm) |

|---|---|---|---|

| d-luciferin | 150 | 2.78×106 | 550 |

| This compound | 5 | 2.61×106 | 599 |

| This compound | 7.5 | 4.03×106 | 599 |

| This compound | 15 | 4.95×106 | 599 |

Study on Gene Expression Imaging

A pivotal study investigated the use of this compound for monitoring gene expression in specific brain regions involved in cardiovascular regulation. Mice were injected with an adenovirus encoding luciferase, followed by administration of either d-luciferin or this compound. Results showed that:

- This compound provided significantly higher photon emissions , enhancing the ability to visualize gene expression within the subfornical organ and paraventricular nucleus .

- This compound's effectiveness was particularly pronounced at lower doses , indicating its potential as a more efficient substrate for BLI in preclinical research settings.

Pharmacokinetics and Safety Profile

Research examining the pharmacokinetics of this compound indicates that it can effectively cross the blood-brain barrier, enabling robust imaging capabilities in brain tissues. The compound's safety profile has been assessed through various toxicity studies, showing no significant adverse effects at effective dosing levels used for imaging purposes .

Propiedades

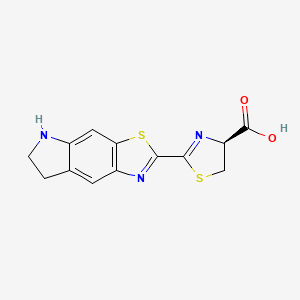

IUPAC Name |

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZBAMXERPYTFS-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.